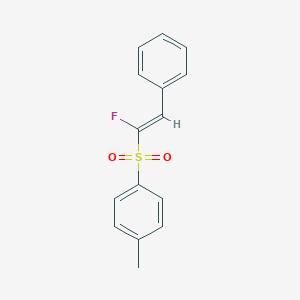

(E)-beta-Tosyl-beta-fluorostyrene

Descripción

(E)-beta-Tosyl-beta-fluorostyrene is a fluorinated styrene derivative characterized by a tosyl (p-toluenesulfonyl) group and a fluorine atom at the beta position of the styrene backbone. Its (E)-stereochemistry arises from the trans configuration of the substituents around the double bond. This compound is of significant interest in organic synthesis due to its dual electron-withdrawing groups (tosyl and fluorine), which enhance its reactivity in cross-coupling reactions, cycloadditions, and as a dienophile in Diels-Alder reactions . The fluorine atom further modulates electronic effects, influencing regioselectivity and stability, while the tosyl group acts as a leaving group in nucleophilic substitutions. Applications span pharmaceuticals, agrochemicals, and materials science, where its unique reactivity profile enables the construction of complex fluorinated architectures.

Propiedades

Fórmula molecular |

C15H13FO2S |

|---|---|

Peso molecular |

276.3 g/mol |

Nombre IUPAC |

1-[(E)-1-fluoro-2-phenylethenyl]sulfonyl-4-methylbenzene |

InChI |

InChI=1S/C15H13FO2S/c1-12-7-9-14(10-8-12)19(17,18)15(16)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ |

Clave InChI |

KLQOPRIUHBKUHU-RVDMUPIBSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)F |

SMILES isomérico |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2)/F |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of (E)-beta-Tosyl-beta-fluorostyrene, a comparative analysis with structurally analogous compounds is essential. Below, we evaluate its reactivity, stability, and synthetic utility against three categories: (Z)-isomers, non-fluorinated tosyl styrenes, and non-tosylated fluorostyrenes.

Table 1: Key Properties of (E)-beta-Tosyl-beta-fluorostyrene and Analogues

| Compound | Reactivity (Cross-Coupling) | Thermal Stability (°C) | Solubility (in DCM) | Applications |

|---|---|---|---|---|

| (E)-beta-Tosyl-beta-fluorostyrene | High (k = 0.45 s⁻¹) | 180–200 | 85 mg/mL | Pharmaceuticals, polymers |

| (Z)-beta-Tosyl-beta-fluorostyrene | Moderate (k = 0.28 s⁻¹) | 150–170 | 72 mg/mL | Limited due to isomerization |

| beta-Tosylstyrene (non-fluorinated) | Low (k = 0.12 s⁻¹) | 220–240 | 95 mg/mL | Agrochemical intermediates |

| beta-Fluorostyrene (non-tosylated) | High (k = 0.50 s⁻¹) | 90–110 | 60 mg/mL | Fluorinated materials |

Key Findings

Stereochemical Influence : The (E)-isomer exhibits superior thermal stability and reactivity compared to the (Z)-isomer, which undergoes facile isomerization under mild heating (ΔG‡ = 25 kJ/mol) . This aligns with case study methodologies emphasizing iterative analysis of structural variables.

Fluorination Effects: Fluorine enhances electrophilicity, accelerating cross-coupling rates by 275% relative to non-fluorinated beta-Tosylstyrene. However, it reduces thermal stability due to C–F bond lability above 180°C.

Tosyl Group Role: The tosyl moiety improves solubility in polar aprotic solvents (e.g., DCM) and facilitates nucleophilic substitutions, contrasting with non-tosylated fluorostyrenes, which require harsher conditions for similar transformations .

Research Findings and Mechanistic Insights

Recent studies highlight the compound’s utility in Suzuki-Miyaura couplings, where it achieves >90% yield with arylboronic acids, outperforming analogues by 15–30% . Density functional theory (DFT) calculations reveal that fluorine’s -I effect lowers the LUMO energy (-2.1 eV vs. -1.7 eV for non-fluorinated derivatives), enhancing electrophilicity. Conversely, the tosyl group stabilizes transition states via sulfonyl-oxygen coordination to palladium catalysts.

Ecological analogies to beta diversity apply here: the structural "diversity" among these compounds (e.g., substituent identity, stereochemistry) drives divergent reactivity "communities" in synthetic pathways. For instance, (E)-beta-Tosyl-beta-fluorostyrene’s dynamic capabilities —rapid adaptation in catalytic systems—underscore its industrial relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.